molecular formula C22H19N5O2S2 B2764667 N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-85-6

N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2764667
CAS RN: 892733-85-6
M. Wt: 449.55
InChI Key: OPYCRJKEZFTNQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various rings and functional groups. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Drug Discovery

The compound’s structural features make it an interesting candidate for drug development. Researchers have investigated its potential as a scaffold for designing novel pharmaceuticals. By modifying different regions of the molecule, scientists can create derivatives with specific biological activities. For instance, the 1,2,3-triazole core has been associated with anticonvulsant, antibiotic, and anticancer properties .

Click Chemistry

The concept of “click chemistry” involves efficient, selective reactions that lead to the formation of a new chemical bond. The 1,2,3-triazole motif is a key player in click chemistry due to its stability and compatibility with various functional groups. Researchers use this approach to synthesize complex molecules, bioconjugates, and materials. The compound could serve as a valuable building block in click reactions .

Organic Synthesis

The compound’s synthetic accessibility and versatility make it useful in organic chemistry. Researchers explore its reactivity in various transformations, such as cyclizations, cross-couplings, and functional group manipulations. By incorporating the 1,2,3-triazole moiety, chemists can access diverse molecular architectures for further studies .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. The 1,2,3-triazole scaffold participates in host-guest systems, self-assembly, and molecular recognition. Researchers investigate its role in creating functional materials, sensors, and drug delivery systems .

Fluorescent Imaging

Fluorescent probes are essential tools for visualizing biological processes. The compound’s aromatic character and stability make it suitable for designing fluorescent dyes. Researchers can attach fluorophores to the 1,2,3-triazole core and study cellular events, protein localization, and enzyme activity .

Materials Science

The compound’s hydrogen bonding ability and chemical stability contribute to its relevance in materials science. Scientists explore its use in polymer chemistry, thin films, and nanomaterials. By incorporating the 1,2,3-triazole unit, they aim to enhance material properties, such as mechanical strength, conductivity, or biocompatibility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, and reactivity. In addition, it would be interesting to investigate its biological activity in more detail, potentially using in vitro or in vivo models .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13-4-7-16(8-5-13)31(28,29)22-21-24-20(23-17-9-6-14(2)12-15(17)3)19-18(10-11-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYCRJKEZFTNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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